Zinc Stearate

Description

This compound is a chemical compound of zinc. It is used mainly as a releasing agent and lubricant in the rubber and plastics industry. Zinc is a metallic element with the atomic number 30. It is found in nature most often as the mineral sphalerite. Though excess zinc in harmful, in smaller amounts it is an essential element for life, as it is a cofactor for over 300 enzymes and is found in just as many transcription factors. (L48, L49, L78)

Aluminium monostearate is a salt of stearic acid and aluminium. It is used to form gels in the packaging of pharmaceuticals, and in the preparation of colors for cosmetics. Aluminum is the most abundant metal in the earth's crust and is always found combined with other elements such as oxygen, silicon, and fluorine. (L739, L740, L763)

Stearic acid, also called octadecanoic acid, is one of the useful types of saturated fatty acids that comes from many animal and vegetable fats and oils. It is a waxy solid, and its chemical formula is CH3(CH2)16COOH. Its name comes from the Greek word stear, which means tallow. Its IUPAC name is octadecanoic acid. -- Wikipedia.

Properties

IUPAC Name |

zinc;octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C18H36O2.Zn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*2-17H2,1H3,(H,19,20);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOOUIPVCVHRTMJ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

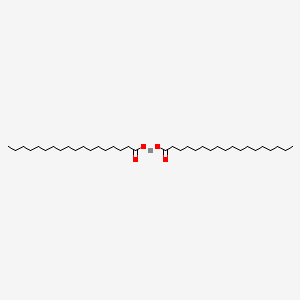

CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Zn(C18H35O2)2, Array, C36H70O4Zn | |

| Record name | ZINC STEARATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25084 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ZINC STEARATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0987 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7027209 | |

| Record name | Octadecanoic acid, zinc salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7027209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

632.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Zinc stearate is a white, hydrophobic powder with a slight, characteristic odor. Mp: 130 °C. Density: 1.1 g cm-3. Insoluble in water, ethyl alcohol and diethyl ether. Soluble in acids. Non-toxic. In technical grades, the percentage of zinc may vary according to the intended use. Products with less than the theoretical amount of zinc are more acidic., Dry Powder; Dry Powder, Other Solid; Dry Powder, Pellets or Large Crystals; Dry Powder, Pellets or Large Crystals, Water or Solvent Wet Solid; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Other Solid; Water or Solvent Wet Solid, Soft, white powder with a slight, characteristic odor; [NIOSH], White to yellow powder or wax-like substance; Stearates are salts of octadecanoic acid; [ACGIH], WHITE FINE SOFT POWDER., Soft, white powder with a slight, characteristic odor. | |

| Record name | ZINC STEARATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25084 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Octadecanoic acid, zinc salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zinc stearate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/680 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | STEARATES | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1690 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ZINC STEARATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0987 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ZINC STEARATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/408 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Zinc stearate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0676.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

530 °F (NIOSH, 2023), 277 °C, 530 °F Open Cup, 277 °C o.c., 530 °F (open cup), (oc) 530 °F | |

| Record name | ZINC STEARATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25084 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Zinc stearate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/680 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ZINC STEARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/212 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ZINC STEARATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0987 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ZINC STEARATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/408 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Zinc stearate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0676.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Insoluble (NIOSH, 2023), Soluble in benzene; insoluble in water, alcohol and ether, Soluble in acids and common solvents when hot, Solubility in water: none, Insoluble | |

| Record name | ZINC STEARATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25084 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ZINC STEARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/212 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ZINC STEARATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0987 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Zinc stearate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0676.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.1 (NIOSH, 2023) - Denser than water; will sink, 1.095 g/cu cm, 1.1 g/cm³, 1.10 | |

| Record name | ZINC STEARATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25084 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ZINC STEARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/212 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ZINC STEARATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0987 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ZINC STEARATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/408 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Zinc stearate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0676.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

0 mmHg (approx) (NIOSH, 2023), 0 mmHg (approx) | |

| Record name | ZINC STEARATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25084 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ZINC STEARATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/408 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Zinc stearate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0676.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

White powder free from gritiness, Fine, soft, bulky powder | |

CAS No. |

557-05-1, 51731-04-5 | |

| Record name | ZINC STEARATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25084 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Zinc stearate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000557051 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadecanoic acid, zinc salt, basic | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051731045 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadecanoic acid, zinc salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octadecanoic acid, zinc salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7027209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Zinc distearate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.321 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Octadecanoic acid, zinc salt, basic | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.131 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Zinc stearate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H92E6QA4FV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ZINC STEARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/212 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ZINC STEARATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0987 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ZINC STEARATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/408 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Zinc stearate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/ZH4F5880.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

266 °F (NIOSH, 2023), 130 °C, 266 °F | |

| Record name | ZINC STEARATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25084 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ZINC STEARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/212 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ZINC STEARATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0987 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ZINC STEARATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/408 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Zinc stearate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0676.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-depth Technical Guide to the Characterization of Zinc Stearate Using FTIR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of zinc stearate using Fourier-Transform Infrared (FTIR) spectroscopy, a powerful and rapid analytical technique for material identification and quality control. This compound is a common excipient in the pharmaceutical industry, primarily used as a lubricant in tablet and capsule manufacturing to prevent the adhesion of the formulation to the die wall during compression.[1] Its physical and chemical properties, which are critical for its functionality, can be effectively assessed using FTIR spectroscopy.

Principles of FTIR Spectroscopy for this compound Analysis

FTIR spectroscopy measures the absorption of infrared radiation by a sample as a function of wavenumber. The absorbed radiation corresponds to the vibrational energy of the chemical bonds within the molecule. Each molecule has a unique set of vibrational modes, resulting in a characteristic absorption spectrum that acts as a "molecular fingerprint." For this compound, FTIR spectroscopy can be used to:

-

Confirm the identity and purity of the raw material by comparing its spectrum to a reference spectrum.

-

Detect the presence of impurities or unreacted starting materials, such as stearic acid.

-

Provide information about the coordination environment of the zinc ion and the conformation of the stearate hydrocarbon chains.

-

Quantify the amount of this compound in a formulation, although this often requires the development of specific analytical methods.

The FTIR spectrum of this compound is characterized by several key absorption bands that correspond to the vibrations of its constituent functional groups: the carboxylate group (-COO⁻) coordinated to the zinc ion, and the long hydrocarbon chain of the stearate moiety.

Quantitative Data: Characteristic FTIR Absorption Bands of this compound

The following table summarizes the characteristic FTIR absorption bands of this compound. These values are compiled from various spectroscopic studies and databases. The exact position of the peaks can vary slightly depending on the physical form of the sample and the analytical conditions.

| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode |

| ~2955 | C-H (CH₃) | Asymmetric Stretching |

| ~2918 | C-H (CH₂) | Asymmetric Stretching |

| ~2850 | C-H (CH₂) | Symmetric Stretching |

| ~1540 | COO⁻ | Asymmetric Stretching |

| ~1465 | C-H (CH₂) | Scissoring |

| ~1398 | COO⁻ | Symmetric Stretching |

| ~1100 | C-C | Skeletal Vibrations |

| ~720 | C-H (CH₂) | Rocking |

The absence of a broad absorption band around 1700 cm⁻¹, which is characteristic of the C=O stretching of the carboxylic acid group in stearic acid, is a key indicator of the complete reaction and purity of this compound. The presence of this band would suggest unreacted stearic acid as an impurity.

Experimental Protocols

Two primary methods are commonly employed for the FTIR analysis of solid samples like this compound: the Potassium Bromide (KBr) pellet method and the Attenuated Total Reflectance (ATR) method.

This traditional method involves dispersing the sample in a dry, IR-transparent matrix, typically KBr, and pressing the mixture into a thin, transparent pellet.

Methodology:

-

Sample Preparation:

-

Weigh approximately 1-2 mg of this compound and 100-200 mg of dry, spectroscopic grade KBr. The sample concentration should be between 0.5% and 1.0%.

-

Gently grind the this compound and KBr together in an agate mortar with a pestle until a fine, homogeneous powder is obtained. The grinding should be done quickly to minimize the absorption of atmospheric moisture by the KBr.

-

-

Pellet Formation:

-

Transfer the powder mixture into a pellet die.

-

Place the die in a hydraulic press and apply a pressure of 8-10 tons for 1-2 minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the pellet in the sample holder of the FTIR spectrometer.

-

Collect a background spectrum of a pure KBr pellet.

-

Collect the sample spectrum.

-

The instrument parameters are typically set to a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans.

-

ATR-FTIR is a more modern and rapid technique that requires minimal sample preparation. It is based on the measurement of the evanescent wave that is generated when an infrared beam is totally internally reflected within a high-refractive-index crystal in contact with the sample.

Methodology:

-

Sample Preparation:

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. A background spectrum of the clean, empty crystal should be collected.

-

Place a small amount of this compound powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

-

Data Acquisition:

-

Apply pressure to the sample using the built-in press to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum using similar instrument parameters as the KBr pellet method (4000-400 cm⁻¹ spectral range, 4 cm⁻¹ resolution, 16-32 scans).

-

Visualization of Workflows and Molecular Structure-Spectrum Correlation

The following diagrams, generated using the DOT language, illustrate the experimental workflow for FTIR analysis and the relationship between the chemical structure of this compound and its characteristic FTIR peaks.

Caption: Experimental workflow for the FTIR analysis of this compound.

Caption: Correlation of this compound's structure with its FTIR spectrum.

Application in Drug Development and Quality Control

In the context of drug development and manufacturing, FTIR spectroscopy serves as a critical tool for the quality control of this compound as a pharmaceutical excipient.

-

Raw Material Identification: A quick FTIR scan can verify the identity of an incoming batch of this compound, ensuring it is the correct material before it enters the manufacturing process. The spectrum should match that of a known, pure reference standard.

-

Purity Assessment: The absence of the characteristic carbonyl peak of stearic acid at around 1700 cm⁻¹ is a primary indicator of the purity of this compound and the completion of the synthesis reaction.

-

Quantitative Analysis: While challenging in a complex matrix like a tablet, quantitative analysis of this compound is possible with proper method development. This typically involves creating a calibration curve from a series of standards with known concentrations of this compound in a representative placebo blend. Chemometric techniques, such as Partial Least Squares (PLS) regression, can be employed to build a robust quantitative model that correlates the FTIR spectral data with the this compound concentration. This can be used to ensure the correct amount of lubricant is present in the final formulation, which is crucial for consistent tablet properties such as hardness, disintegration, and dissolution.

-

Investigation of Manufacturing Issues: If issues such as tablet sticking or poor powder flow are encountered during manufacturing, FTIR can be used to investigate the distribution and concentration of this compound in the blend.

References

An In-depth Technical Guide to the Thermal Decomposition Analysis of Zinc Stearate Using Thermogravimetric Analysis (TGA)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of zinc stearate as characterized by Thermogravimetric Analysis (TGA). This compound, a zinc soap, is widely utilized in the pharmaceutical, polymer, and rubber industries as a lubricant, release agent, and heat stabilizer.[1][2] Understanding its thermal stability and decomposition profile is critical for optimizing manufacturing processes and ensuring product quality and safety.

Core Principles of this compound Thermal Decomposition

The thermal degradation of this compound is a multi-stage process that begins after its melting point.[3] The decomposition involves the breakdown of the long stearate chains and the eventual formation of a stable inorganic residue. TGA is an essential analytical technique for elucidating this process by continuously measuring the mass of a sample as it is heated at a controlled rate in a specific atmosphere.

The decomposition of this compound generally initiates at temperatures above 200°C.[4][5] A significant mass loss is typically observed before 400°C, which is associated with the exothermic reaction of the fatty acid components. The process is often characterized by multiple, competitive mass loss events, indicating a complex decomposition mechanism. By 550°C, the organic portion of the molecule has largely degraded, leaving behind a thermally stable residue, primarily zinc oxide.

Quantitative TGA Data Summary

The following table summarizes the key quantitative parameters for the thermal decomposition of this compound, as determined by TGA under various experimental conditions.

| Parameter | Value Range | Atmosphere | Source(s) |

| Melting Point | 122°C - 128°C | N/A | |

| Onset of Decomposition | ~200°C | Nitrogen, Air | |

| Primary Decomposition Range | 350°C - 450°C | N/A | |

| End of Decomposition | ~550°C | Nitrogen, Air | |

| Total Mass Loss | ~73% - 90% | Nitrogen, Air | |

| Final Residue | ~10% - 27% (as ZnO) | Nitrogen, Air |

Note: The exact temperatures and mass loss percentages can vary depending on factors such as heating rate, atmospheric conditions, and sample purity.

Detailed Experimental Protocol for TGA Analysis

This section outlines a typical experimental methodology for conducting a TGA of this compound.

1. Instrumentation:

-

A calibrated Thermogravimetric Analyzer (e.g., Setaram Labsys, Shimadzu DSC-50) is required.

-

The instrument should be equipped with a high-precision balance and a furnace capable of reaching at least 600°C, with programmable temperature control.

-

A gas delivery system for maintaining a controlled atmosphere (e.g., high-purity nitrogen or dry air) is necessary.

2. Sample Preparation:

-

Ensure the this compound sample is a fine, homogeneous powder.

-

Accurately weigh approximately 10–12 mg of the sample into a clean, inert TGA crucible (e.g., alumina or platinum).

-

Record the initial sample mass precisely.

3. TGA Instrument Setup and Execution:

-

Place the crucible containing the sample onto the TGA balance mechanism.

-

Purge the furnace with the desired gas (e.g., nitrogen) at a constant flow rate of approximately 40 cm³/min to establish an inert atmosphere.

-

Program the temperature profile:

-

Equilibrate at a starting temperature (e.g., 30°C).

-

Ramp the temperature from the starting point to a final temperature of at least 600°C. A higher temperature, such as 1000°C, can be used to ensure complete decomposition.

-

Set a constant heating rate, typically between 5°C/min and 20°C/min. A rate of 10°C/min is common for standard analysis.

-

-

Initiate the TGA run and continuously record the sample mass as a function of temperature and time.

4. Data Analysis:

-

Plot the recorded data as a TGA curve (mass vs. temperature) and a derivative thermogravimetric (DTG) curve (rate of mass change vs. temperature).

-

From the TGA curve, determine the onset temperature of decomposition, the temperature ranges for distinct mass loss steps, and the percentage of final residue.

-

From the DTG curve, identify the peak temperatures for each decomposition stage, which correspond to the points of maximum mass loss rate.

Visualizations: Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the proposed decomposition pathway.

Caption: TGA Experimental Workflow for this compound Analysis.

References

Unveiling the Crystalline Nature of Zinc Stearate: A Technical Guide to XRD Analysis

For Immediate Release

This technical guide offers researchers, scientists, and drug development professionals an in-depth exploration of the crystal structure analysis of zinc stearate using X-ray Diffraction (XRD). While a definitive crystal structure solution for this compound remains elusive in publicly accessible literature, this document compiles the most current and comprehensive experimental data, outlines detailed analytical protocols, and provides insights into the probable structural characteristics of this widely used pharmaceutical excipient and industrial material.

Introduction to this compound and its Structural Significance

This compound, the zinc salt of stearic acid, is a fine, white, hydrophobic powder with a lamellar structure.[1] Its crystalline arrangement is fundamental to its physical and chemical properties, influencing its performance as a lubricant, mold release agent, and stabilizer in various applications, including pharmaceuticals, plastics, and cosmetics.[2][3] X-ray Diffraction (XRD) is the primary analytical technique employed to investigate the crystalline nature of this compound, providing valuable information about its phase purity, interlayer spacing, and overall structural integrity.

Experimental Protocols for XRD Analysis of this compound

A precise and standardized experimental protocol is crucial for obtaining high-quality and reproducible XRD data for this compound. The following methodology is synthesized from best practices documented in the scientific literature.

Sample Preparation

Proper sample preparation is paramount to mitigate issues such as preferred orientation, which can significantly impact the accuracy of XRD results.

-

Grinding: The this compound powder sample should be gently ground using a mortar and pestle to ensure a fine and uniform particle size. This minimizes peak broadening due to particle size effects and helps to achieve a random orientation of the crystallites.

-

Mounting: The finely ground powder is then carefully back-loaded into a sample holder. Back-loading is the preferred method to reduce preferred orientation of the plate-like this compound crystals. The sample surface should be flat and level with the surface of the sample holder.

XRD Instrument Parameters

The following table outlines typical instrument settings for the powder XRD analysis of this compound.

| Parameter | Value/Setting |

| X-ray Source | Cu Kα (λ = 1.5406 Å) |

| Voltage | 40 kV |

| Current | 40 mA |

| Scan Type | Continuous |

| Scan Range (2θ) | 2° to 40° |

| Step Size | 0.02° |

| Time per Step | 1 second |

| Divergence Slit | 1° |

| Anti-scatter Slit | 1° |

| Receiving Slit | 0.15 mm |

| Detector | Scintillation counter or solid-state detector |

Data Presentation: Experimental XRD Data for this compound

While a complete crystal structure with refined lattice parameters is not yet available, extensive experimental powder XRD data has been published. The following table summarizes a high-quality experimental diffraction pattern for this compound, offering a more detailed and accurate representation than the historical JCPDS file No. 05-0079.[4]

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

| 2.08 | 42.5 | 100 |

| 4.16 | 21.2 | 50 |

| 6.24 | 14.1 | 30 |

| 8.32 | 10.6 | 20 |

| 10.4 | 8.5 | 15 |

| 12.5 | 7.1 | 10 |

| 14.6 | 6.0 | 5 |

| 16.7 | 5.3 | 5 |

| 18.8 | 4.7 | 10 |

| 20.9 | 4.2 | 20 |

| 21.5 | 4.1 | 40 |

| 22.1 | 4.0 | 15 |

| 23.0 | 3.86 | 10 |

| 24.2 | 3.67 | 25 |

| 25.3 | 3.52 | 15 |

| 27.5 | 3.24 | 10 |

| 29.6 | 3.01 | 5 |

Discussion on the Crystal Structure of this compound

The definitive determination of the crystal system, space group, and lattice parameters of this compound through single-crystal XRD or Rietveld refinement of powder XRD data has not been reported in the reviewed literature. The challenges in growing single crystals of sufficient size and quality for diffraction studies are a likely impediment.

However, based on the analysis of related long-chain zinc carboxylates, it is highly probable that this compound crystallizes in a monoclinic system. Studies on zinc dodecanoate and tetradecanoate using Rietveld-refined synchrotron powder XRD data suggest a C2 space group . It is reasonable to infer that this compound, with its C18 alkyl chain, would adopt a similar layered structure.

The characteristic features of the this compound XRD pattern are the intense, low-angle reflections corresponding to the long d-spacing of the layered structure, which is a result of the long alkyl chains of the stearate molecules.

Experimental and Data Analysis Workflow

The logical flow of an XRD analysis of this compound, from sample reception to data interpretation, can be visualized as follows:

References

A Deep Dive into the Physicochemical Properties of Micronized Zinc Stearate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Micronized zinc stearate, a zinc salt of stearic acid, is a fine, white, hydrophobic powder widely utilized in the pharmaceutical, polymer, and cosmetic industries. Its efficacy as a lubricant, release agent, and stabilizer is intrinsically linked to its specific physicochemical properties, which are significantly enhanced through the micronization process. This guide provides a comprehensive overview of these properties, complete with quantitative data, detailed experimental methodologies for their characterization, and visual workflows to elucidate the analytical processes.

Core Physicochemical Properties

Micronization dramatically increases the surface area-to-volume ratio of this compound, leading to enhanced performance characteristics compared to its non-micronized counterparts. This alteration primarily influences particle size, surface area, and dispersion behavior, which in turn can affect thermal properties and solubility kinetics.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| Chemical Formula | Zn(C₁₈H₃₅O₂)₂ | [1] |

| Molecular Weight | 632.33 g/mol | [1] |

| Appearance | Fine, white, soft powder | [2] |

| Odor | Slight, characteristic fatty acid odor | [2] |

| Density | ~1.095 - 1.1 g/cm³ | [2] |

| Hydrophobicity | Insoluble in water, ethanol, and ether |

Table 2: Particle Size Distribution of a Typical Micronized this compound

Data obtained by Laser Diffraction.

| Parameter | Particle Size (µm) | References |

| D10 | < 5.0 | |

| D50 (Median) | 7.13 | |

| D90 | 15.6 | |

| D100 | 45.5 |

Note: Particle size can vary significantly between different grades and manufacturers.

Table 3: Thermal Properties of this compound

| Property | Value | References |

| Melting Point | 118 - 130 °C | |

| Autoignition Temperature | ~420 °C (788 °F) | |

| Thermal Stability | Stable up to ~350 °C |

Micronization may lead to a slight lowering of the melting point due to increased surface energy.

Table 4: Solubility Data for this compound

| Solvent | Solubility | Temperature | References |

| Water, Ethanol, Ether | Insoluble | Ambient | |

| Benzene, Toluene, Xylene | Soluble | When heated | |

| Chlorinated Hydrocarbons | Soluble | When heated | |

| Acetone, Acetonitrile, Methanol, DMF | < 1 g/L | 30.6 °C |

Table 5: Surface Area of this compound

| Property | Value | References |

| Specific Surface Area (BET) | 5.047 - 6.289 m²/g |

Micronization significantly increases the specific surface area compared to non-micronized grades.

Crystal Structure

This compound is a crystalline material. X-ray diffraction (XRD) is the primary technique used to analyze its crystal structure. The resulting diffraction pattern is a fingerprint of the material's atomic arrangement. The XRD pattern of this compound typically shows a series of sharp, well-defined peaks, indicating a high degree of crystallinity. The most intense diffraction peaks are usually observed at low 2θ angles, which correspond to the long-chain packing of the stearate molecules. While various commercial products may show slight differences in their patterns due to impurities or variations in crystal habit, the fundamental crystalline nature remains a key characteristic.

Experimental Protocols and Methodologies

Accurate characterization of micronized this compound requires precise and validated analytical methods. The following sections detail the standard experimental protocols for determining the key physicochemical properties discussed above.

Particle Size Analysis by Laser Diffraction

This technique measures the angular distribution of scattered light produced by a laser beam passing through a dispersed particulate sample. The angle of diffraction is inversely proportional to particle size.

Methodology:

-

Sample Preparation: A representative sample of micronized this compound powder is carefully dispersed in a suitable medium (e.g., deionized water with a surfactant or a non-polar organic solvent) to ensure individual particles are suspended. The dispersion is often subjected to low-power ultrasonication to break up loose agglomerates.

-

Instrument Setup: The laser diffraction analyzer (e.g., Malvern Mastersizer) is prepared by cleaning the measurement cell and performing a background measurement with the pure dispersant.

-

Measurement: The prepared sample dispersion is circulated through the measurement cell. The instrument software records the scattered light pattern at various angles using an array of detectors.

-

Data Analysis: The raw scattering data is processed using an appropriate optical model (typically Mie theory for fine particles) to calculate the particle size distribution. The results are reported as volume-based distributions, providing values for D10, D50, and D90.

Specific Surface Area Analysis by BET Method

The Brunauer-Emmett-Teller (BET) theory is the most widely used method for determining the specific surface area of powders. It involves measuring the amount of an inert gas (typically nitrogen) that adsorbs onto the surface of the material at cryogenic temperatures.

Methodology:

-

Sample Preparation (Degassing): A precisely weighed sample (typically 0.5-1.0 g) is placed in a glass sample cell. The sample is then heated under a vacuum or a continuous flow of inert gas to remove any adsorbed contaminants (like water vapor) from its surface. The degassing temperature and duration are critical and must be chosen carefully to avoid altering the sample's structure.

-

Analysis: The sample cell is transferred to the analysis station and cooled to liquid nitrogen temperature (77 K).

-

Adsorption Measurement: Nitrogen gas is introduced into the sample cell at a series of controlled, increasing pressures below its saturation point. The instrument measures the volume of gas adsorbed at each pressure point.

-

Data Analysis: The collected data (volume of gas adsorbed vs. relative pressure) is plotted to generate an adsorption isotherm. The BET equation is then applied to a linear portion of this isotherm (typically in the 0.05 to 0.30 relative pressure range) to calculate the volume of gas required to form a monolayer on the sample surface. From this value, the total surface area and, subsequently, the specific surface area (in m²/g) are determined.

Thermal Analysis by Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is used to determine thermal transitions like melting point.

Methodology:

-

Sample Preparation: A small, accurately weighed amount of the micronized this compound powder (typically 2-5 mg) is placed into a small aluminum DSC pan. The pan is then hermetically sealed. An empty, sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature profile, which typically includes an initial equilibration step followed by a controlled heating ramp (e.g., 10 °C/min) over the temperature range of interest.

-

Measurement: The instrument heats both the sample and reference pans according to the programmed temperature profile. It measures the differential heat flow between the two pans.

-

Data Analysis: The output is a thermogram plotting heat flow versus temperature. An endothermic peak indicates a melting transition. The onset temperature of this peak is typically reported as the melting point. The area under the peak can be integrated to determine the enthalpy of fusion.

Crystal Structure Analysis by X-ray Diffraction (XRD)

Powder XRD is a non-destructive technique used to identify the crystalline phases present in a material and to obtain information about its crystal structure.

Methodology:

-

Sample Preparation: The micronized this compound powder is packed into a sample holder, ensuring a flat, smooth surface that is level with the holder's top. Proper packing is crucial to ensure a random orientation of the crystallites.

-

Instrument Setup: The sample holder is placed in the diffractometer. The X-ray source (typically Cu Kα radiation) is set to the desired operating voltage and current.

-

Measurement: The instrument directs a beam of X-rays onto the sample. The sample is rotated while a detector scans through a range of angles (2θ) to collect the diffracted X-rays.

-

Data Analysis: The output is a diffractogram, which is a plot of diffraction intensity versus the detector angle (2θ). The positions (2θ values) and relative intensities of the diffraction peaks are used to characterize the crystalline structure. This experimental pattern can be compared to reference patterns from databases (like the ICDD) for phase identification.

References

An In-depth Technical Guide to the Molecular Structure and Formula of Zinc Stearate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Zinc stearate, a zinc soap of stearic acid, is a multifaceted compound with significant applications across various industries, including pharmaceuticals, polymers, and cosmetics. Its utility is intrinsically linked to its unique molecular structure and physicochemical properties. This technical guide provides a comprehensive overview of the molecular formula, structure, and key characteristics of this compound. It further details experimental protocols for its synthesis and characterization, presenting quantitative data in a structured format for ease of reference and comparison.

Molecular Formula and Structure

This compound is a metal soap, meaning it is a metal salt of a fatty acid. The idealized chemical formula for this compound is C₃₆H₇₀O₄Zn .[1][2] This formula represents a neutral salt in which a divalent zinc ion (Zn²⁺) is coordinated to two stearate anions (C₁₇H₃₅COO⁻). The molecular weight of this compound is approximately 632.33 g/mol .[2][3]

However, the structure of this compound can be more complex than the simple idealized formula suggests. In many commercial preparations and under certain conditions, it can exist as a "basic" this compound. This more complex structure is analogous to basic zinc acetate and is represented by the formula Zn₄O(O₂CR)₆ , where 'R' represents the C₁₇H₃₅ alkyl chain of stearic acid.[3] This structure consists of a central oxygen atom tetrahedrally coordinated to four zinc atoms, with six carboxylate ligands bridging the zinc centers. Differentiating between these two forms can be challenging.

For the purposes of this guide, we will primarily refer to the idealized structure, Zn(C₁₇H₃₅COO)₂, which is widely used and accepted in many applications.

Physicochemical Properties

This compound is a soft, fine, white, and odorless powder. It is a hydrophobic and non-toxic compound with excellent lubricating and mold-releasing properties. A summary of its key quantitative properties is presented in Table 1.

| Property | Value | References |

| Molecular Formula | C₃₆H₇₀O₄Zn | |

| Molecular Weight | 632.33 g/mol | |

| Appearance | White, fine powder | |

| Melting Point | 120-130 °C (248-266 °F) | |

| Density | 1.095 g/cm³ | |

| Solubility | Insoluble in water, ethanol, and ether. Soluble in hot aromatic hydrocarbons (e.g., benzene) and chlorinated hydrocarbons. |

Experimental Protocols

Synthesis of this compound

This compound can be synthesized through two primary methods: the precipitation process and the fusion process.

This method involves the reaction of a soluble zinc salt with a soluble stearate salt in an aqueous solution.

Methodology:

-

Preparation of Sodium Stearate Solution:

-

Dissolve a stoichiometric amount of stearic acid in a heated aqueous solution of sodium hydroxide with stirring to form sodium stearate. The reaction is typically carried out at a temperature above 60 °C.

-

-

Preparation of Zinc Salt Solution:

-

Separately, prepare an aqueous solution of a zinc salt, such as zinc sulfate or zinc chloride.

-

-

Precipitation:

-

Slowly add the zinc salt solution to the hot sodium stearate solution with continuous stirring. A white precipitate of this compound will form immediately.

-

-

Filtration and Washing:

-

Filter the resulting slurry to separate the this compound precipitate.

-

Wash the precipitate thoroughly with hot water to remove any soluble byproducts, such as sodium sulfate.

-

-

Drying:

-

Dry the purified this compound in an oven at a temperature of 105 °C to a constant weight.

-

References

A Comprehensive Technical Guide to the Fusion Synthesis of Zinc Stearate from Zinc Oxide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fusion process for synthesizing zinc stearate from zinc oxide. The document details the core chemical reaction, experimental protocols, and key process parameters, offering valuable insights for laboratory and industrial-scale production.

Introduction to the Fusion Process

The fusion process is a widely employed method for the synthesis of this compound, valued for its simplicity and efficiency. It involves the direct reaction of stearic acid with zinc oxide at elevated temperatures, leading to the formation of this compound and water as a byproduct.[1] This method is distinct from the precipitation process, which involves the reaction of a soluble zinc salt with a soluble stearate in an aqueous solution. The fusion process is particularly advantageous for producing a product with low moisture content and high bulk density.[2]

The overall chemical reaction can be represented as:

2C₁₇H₃₅COOH (Stearic Acid) + ZnO (Zinc Oxide) → Zn(C₁₇H₃₅COO)₂ (this compound) + H₂O (Water)

This reaction is typically carried out at temperatures above the melting point of stearic acid (around 69°C) and this compound (around 120°C) to ensure a homogeneous reaction mixture and facilitate the removal of the water byproduct.[3]

Quantitative Data Summary

The following tables summarize key quantitative data extracted from various sources, providing a comparative overview of different experimental and industrial-scale fusion processes for this compound synthesis.

Table 1: Laboratory-Scale Synthesis Parameters

| Parameter | Value | Source |

| Stearic Acid | 113.78 g (0.40 mol) | [3] |

| Zinc Oxide | 16.27 g (0.20 mol) | |

| Molar Ratio (Stearic Acid:ZnO) | 2:1 | |

| Reaction Temperature | 140 °C | |

| Stirring Speed | 400, 600, 750 rpm | |

| Reaction Time | Not specified (kinetics studied) | |

| Product Melting Point | Slightly lower than 122 °C |

Table 2: Industrial-Scale Synthesis Parameters from Patents

| Parameter | Range/Value | Source |

| Stearic Acid | 360-400 kg | |

| Zinc Oxide | 40-60 kg | |

| Catalyst (cat102) | 2.2-2.4 kg | |

| Paraffinic Hydrocarbon | 90-200 kg | |

| Reaction Temperature | 110-130 °C | |

| Reaction Time | 2-4 hours |

Table 3: Alternative Industrial-Scale Synthesis Parameters

| Parameter | Value | Source |

| Stearic Acid | 1 ton | |

| Zinc Oxide | 148 kg | |

| Catalyst (Saturated Zinc Salt Soln.) | 3-8 kg | |

| Reaction Temperature | 120-125 °C | |

| Reaction Time | 35-40 minutes | |

| Pressure | 0.2 - 0.5 MPa |

Detailed Experimental Protocols

This section provides a detailed methodology for the laboratory-scale synthesis of this compound via the fusion process, based on published literature.

Objective: To synthesize this compound by the direct reaction of stearic acid and zinc oxide.

Materials:

-

Stearic Acid (C₁₇H₃₅COOH)

-

Zinc Oxide (ZnO)

-

Heating mantle with a magnetic stirrer or a mechanical stirrer

-

Reaction vessel (e.g., a three-necked round-bottom flask)

-

Thermometer

-

Condenser (optional, for water removal)

-

Spatula

-

Beaker

Procedure:

-

Charging the Reactor: Accurately weigh the desired amounts of stearic acid and zinc oxide. A typical molar ratio is 2 moles of stearic acid to 1 mole of zinc oxide. For a laboratory-scale experiment, this could be, for example, 113.78 g of stearic acid and 16.27 g of zinc oxide.

-

Melting Stearic Acid: Place the stearic acid into the reaction vessel. Heat the vessel using a heating mantle to a temperature above the melting point of stearic acid (approximately 70-80°C).

-

Addition of Zinc Oxide: Once the stearic acid is completely molten, begin stirring the liquid. Slowly add the pre-weighed zinc oxide powder to the molten stearic acid.

-

Reaction: Increase the temperature of the reaction mixture to the desired reaction temperature, typically between 120°C and 140°C. Maintain this temperature and continue stirring for the specified reaction time. The reaction time can vary from 30 minutes to several hours depending on the scale and the presence of a catalyst. An increase in the mixing rate has been shown to decrease the induction time at the beginning of the reaction.

-

Monitoring the Reaction: The completion of the reaction can be monitored by observing the disappearance of the solid zinc oxide particles and the formation of a clear, molten mass of this compound.

-

Cooling and Solidification: Once the reaction is complete, turn off the heat and allow the molten this compound to cool down. The product will solidify into a waxy solid.

-

Post-Processing: The solidified this compound can then be ground into a fine powder.

Visualizing the Process and Mechanism

To better understand the workflow and the underlying chemical interactions, the following diagrams are provided.

Experimental Workflow

Caption: Experimental workflow for the fusion synthesis of this compound.

Proposed Reaction Mechanism

The fusion reaction between zinc oxide and stearic acid is a direct acid-base reaction occurring at the interface between the solid zinc oxide particles and the molten stearic acid.

Caption: Proposed reaction mechanism for this compound formation.

The process is believed to initiate with the adsorption of the carboxylic acid groups of the molten stearic acid onto the surface of the zinc oxide particles. This is followed by a proton transfer from the carboxylic acid to the oxygen of the zinc oxide, leading to the formation of a zinc carboxylate and a hydroxyl group on the surface. A subsequent reaction with another stearic acid molecule results in the formation of this compound and a molecule of water. The continuous stirring of the reaction mixture ensures fresh surfaces of zinc oxide are exposed to the molten stearic acid, driving the reaction to completion.

Conclusion

The fusion process for synthesizing this compound from zinc oxide offers a straightforward and efficient route to a high-purity product. By carefully controlling key parameters such as temperature, stirring rate, and reactant stoichiometry, the process can be optimized for both laboratory and industrial-scale production. The information and protocols provided in this guide serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, enabling a deeper understanding and practical application of this important synthesis method.

References

Spectroscopic Analysis of Zinc Stearate for Quality Control: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc stearate, a zinc soap derived from the neutralization of stearic acid with a zinc source, is a ubiquitous excipient in the pharmaceutical, cosmetic, and polymer industries. Its primary functions as a lubricant, water repellent, and releasing agent are critically dependent on its physicochemical properties. Ensuring the quality and consistency of this compound is paramount for final product performance and regulatory compliance. This technical guide provides a comprehensive overview of the application of various spectroscopic techniques for the quality control of this compound, offering detailed experimental protocols, data interpretation guidelines, and visual workflows to support researchers, scientists, and drug development professionals.

Quality Control Parameters for this compound

The quality of this compound is defined by a set of physical and chemical parameters. Spectroscopic and thermal analysis methods are powerful tools for verifying these attributes. Key quality control parameters are summarized in Table 1.

Table 1: Key Quality Control Parameters for this compound and Corresponding Analytical Techniques

| Parameter | Typical Specification | Analytical Technique(s) |

| Identity | Conforms to reference spectrum | FTIR, Raman Spectroscopy |

| Purity (Zinc Content) | Typically 12.5% - 14.0% as ZnO[1] | X-Ray Fluorescence (XRF), Titration |

| Moisture Content | Varies by grade, often < 1.0% | Near-Infrared (NIR) Spectroscopy, Karl Fischer Titration |

| Free Fatty Acids | Typically < 1%[2] | Titration, FTIR (indirect) |

| Heavy Metals | Lead (Pb): ≤ 10 ppm, Arsenic (As): ≤ 1.5 ppm[3] | X-Ray Fluorescence (XRF), Inductively Coupled Plasma (ICP) |

| Particle Size | Varies by application | Particle Size Analysis (e.g., laser diffraction) |

| Thermal Properties | Melting Point: ~120-130°C[4][5] | Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA) |

| Polymorphism | Consistent crystalline form | Raman Spectroscopy, X-Ray Diffraction (XRD) |

Spectroscopic and Thermal Analysis Techniques

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique ideal for the identification and qualification of this compound. The infrared spectrum provides a unique molecular fingerprint based on the vibrational modes of its functional groups.

Key Spectral Features: The FTIR spectrum of this compound is characterized by several distinct absorption bands. The most prominent peaks are associated with the carboxylate group and the long hydrocarbon chains of the stearate moiety.

Table 2: Characteristic FTIR Absorption Bands of this compound

| Wavenumber (cm⁻¹) | Assignment | Significance |

| ~2915 and ~2850 | C-H asymmetric and symmetric stretching of CH₂ groups | Confirms the presence of the long alkyl chains of stearate. |

| ~1540 | Asymmetric stretching of the carboxylate group (COO⁻) | This is a key diagnostic peak. Its position and shape can be sensitive to the coordination environment of the zinc ion and the presence of impurities. |

| ~1398 | Symmetric stretching of the carboxylate group (COO⁻) | Another important peak for confirming the salt structure. |

| ~1470 | CH₂ scissoring vibration | Further confirmation of the hydrocarbon chain structure. |

-

Instrument Setup:

-

Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

-

Verify that the ATR accessory (e.g., with a diamond or zinc selenide crystal) is correctly installed.

-

Perform a background scan to acquire a spectrum of the ambient environment. This will be subtracted from the sample spectrum.

-

-

Sample Preparation:

-

Place a small amount of the this compound powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-